2-Bromo-1,3-dichloro-5-(propan-2-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1,3-dichloro-5-(propan-2-yl)benzene is an aromatic compound with a benzene ring substituted with bromine, chlorine, and isopropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1,3-dichloro-5-(propan-2-yl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination and chlorination of 1,3-dichloro-5-(propan-2-yl)benzene. The reaction conditions often include the use of bromine and chlorine in the presence of a catalyst such as iron or aluminum chloride to facilitate the halogenation process .
Industrial Production Methods
Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1,3-dichloro-5-(propan-2-yl)benzene can undergo various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the functional groups attached to the benzene ring.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used to oxidize the isopropyl group to a carboxylic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce the compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce carboxylic acids or ketones.
Scientific Research Applications
2-Bromo-1,3-dichloro-5-(propan-2-yl)benzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: It is used in the production of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2-Bromo-1,3-dichloro-5-(propan-2-yl)benzene exerts its effects involves its interaction with various molecular targets. The compound can act as an electrophile in substitution reactions, forming covalent bonds with nucleophiles. The pathways involved depend on the specific reactions and conditions, but generally include the formation of intermediates such as benzenonium ions .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-chloro-1,3-bis(propan-2-yl)benzene: Similar in structure but with an additional isopropyl group.
2-Bromo-1,3-dichloro-5-fluorobenzene: Similar but with a fluorine atom instead of an isopropyl group.
Uniqueness
2-Bromo-1,3-dichloro-5-(propan-2-yl)benzene is unique due to the combination of bromine, chlorine, and isopropyl groups on the benzene ring, which imparts distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable in specific synthetic applications and research contexts.
Properties
Molecular Formula |
C9H9BrCl2 |
---|---|
Molecular Weight |
267.97 g/mol |
IUPAC Name |
2-bromo-1,3-dichloro-5-propan-2-ylbenzene |
InChI |
InChI=1S/C9H9BrCl2/c1-5(2)6-3-7(11)9(10)8(12)4-6/h3-5H,1-2H3 |
InChI Key |
AUHUORLXDWGKTK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)Cl)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.